Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine
Overview
Description
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine (TBMPMA) is an organic compound belonging to the class of tertiary amines. It is a colorless liquid with a characteristic ammonia-like odor. TBMPMA is used as a catalyst in organic synthesis and as a reagent in various laboratory experiments. It is also used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and industrial materials.
Scientific Research Applications
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of organic compounds, as well as to investigate the kinetics and thermodynamics of chemical reactions. It has also been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and industrial materials.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This interaction could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2, as seen in similar compounds, can influence axonal guidance and neuronal growth cone collapse , suggesting a potential role in neural development and function.
Result of Action
The regulation of voltage-gated sodium channels and crmp2, as seen in similar compounds, could potentially alter cellular electrical activity and influence neural development and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine . .
Advantages and Limitations for Lab Experiments
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, it is easy to handle, and it is relatively non-toxic. It is also relatively unreactive and does not react with most organic compounds. However, it is not very soluble in water and has limited solubility in organic solvents.
Future Directions
There are several potential future directions for research involving Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine. One possibility is to investigate its use as a catalyst in a variety of organic reactions, including the synthesis of pharmaceuticals, agrochemicals, and industrial materials. Another possibility is to investigate its use in the synthesis of novel organic compounds. Additionally, further research could be done to investigate the structure and reactivity of this compound and its complexes with transition metals. Finally, further research could be done to investigate the kinetics and thermodynamics of chemical reactions involving this compound.
properties
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-3-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)12-8-10-6-5-7-13(4)9-10/h10,12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULGIXNZTXLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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